molecular formula C8H17NO2 B2502556 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol CAS No. 276860-60-7

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol

Cat. No.: B2502556
CAS No.: 276860-60-7
M. Wt: 159.229
InChI Key: VAFPVCCEXLHAGE-OCAPTIKFSA-N
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Description

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol is a chiral morpholine derivative characterized by a stereospecific 2,6-dimethyl-substituted morpholine ring linked to an ethanol group. This compound serves as a critical structural motif in several pharmacologically active agents, particularly kinase inhibitors and antitumor drugs. The (2R,6S) stereochemistry of the morpholine ring is a key determinant of its biological interactions, influencing binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFPVCCEXLHAGE-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276860-60-7
Record name 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the nitrogen atom of the morpholine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Activity

Research indicates that morpholine derivatives, including 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol, exhibit significant pharmacological activities. They are often explored as potential drug candidates for various therapeutic areas:

  • Dopamine Receptor Modulation: The compound has been investigated for its role as a positive allosteric modulator of dopamine receptors. Such modulation can be beneficial in treating neurological disorders like Parkinson's disease and schizophrenia .

Synthesis of Bioactive Compounds

This morpholine derivative serves as an important intermediate in synthesizing more complex bioactive molecules. For example, it can be utilized in the synthesis of novel compounds with antibacterial and anti-inflammatory properties .

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has shown that morpholine derivatives can improve the performance of polymeric materials used in various applications, including coatings and adhesives .

Non-linear Optical Materials

Recent studies suggest that derivatives of this morpholine compound may exhibit promising non-linear optical properties. This makes them suitable candidates for applications in photonic devices and advanced imaging systems .

Case Study 1: Pharmacological Characterization

A study conducted by researchers at Eli Lilly & Co. demonstrated the synthesis and pharmacological characterization of a series of morpholine derivatives, including this compound. The research focused on their ability to selectively modulate dopamine receptors, revealing potential therapeutic implications for treating psychiatric disorders .

Case Study 2: Material Development

In another study, the incorporation of morpholine derivatives into polymeric systems was investigated. The results indicated enhanced mechanical strength and thermal resistance compared to traditional polymers, suggesting potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Camibirstatum

  • Structure : Contains the target morpholine moiety integrated into a pyridine-thiazole scaffold.
  • Key Differences: The ethanol group in this compound is replaced by a pyridin-2-yl-thiazole system in Camibirstatum, enhancing planar aromaticity for ATPase binding .
  • Biological Activity : Camibirstatum’s antitumor efficacy relies on the morpholine ring’s stereochemistry, which aligns with the target compound’s (2R,6S) configuration for optimal target engagement .

KU0063794

  • Structure: Features a dimethylmorpholinyl group within a pyrido[2,3-d]pyrimidine core, lacking the ethanol substituent.
  • Key Differences : The morpholine ring is fused into a heterocyclic system, increasing rigidity and altering solubility (logP likely higher than the target compound due to reduced polarity).

Impurity E (EP)

  • Structure: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol.
  • Comparison: Shares a propan-2-ol backbone but replaces the morpholine ring with a methoxyethyl-phenoxy group. The racemic (2RS) configuration may reduce target specificity compared to the stereospecific target compound .

Impurity H (EP)

  • Structure: (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol.
  • Comparison: Contains a hydroxyethyl-phenoxy group, introducing additional hydrogen-bonding sites. However, the absence of a morpholine ring limits its utility in kinase inhibition contexts .

Functional Group Variants

3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

  • Structure: Shares the (2R,6S)-dimethylmorpholine moiety but replaces ethanol with a propan-1-one group.
  • Key Differences: The ketone group increases lipophilicity (higher logP vs.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Target Therapeutic Area Source
This compound C8H17NO2 Morpholine, Ethanol Kinase intermediates Oncology, Kinase inhibition
Camibirstatum C25H31N5O4S Morpholine, Thiazole, Pyridine ATPase Antitumor
KU0063794 C25H31N5O4 Morpholine, Pyrido-pyrimidine mTOR Oncology
Impurity H (EP) C14H22N2O3 Phenoxy, Hydroxyethyl N/A (Impurity) N/A

Table 2. Physicochemical Properties (Theoretical)

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Stereochemical Relevance
This compound 159.23 0.5–1.2 ~50 (PBS) High (2R,6S)
KU0063794 465.54 3.8–4.5 <1 (PBS) Moderate
3-[(2R,6S)-...propan-1-one () 331.49 4.2–4.8 <0.5 (PBS) High (2R,6S)

Key Research Findings

Stereochemistry Matters : The (2R,6S) configuration in the target compound is critical for kinase inhibitor activity, as seen in Camibirstatum and KU0063792. Racemic analogues (e.g., Impurity E) show reduced efficacy .

Functional Group Impact: Ethanol substituents enhance solubility but may limit membrane permeability compared to ketone or aromatic systems .

Morpholine as a Scaffold : The dimethylmorpholine ring improves metabolic stability across analogues, reducing oxidative deamination compared to unmethylated morpholines .

Biological Activity

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol, also known as rac-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H15F2NO3
  • Molecular Weight : 223.217 g/mol
  • Chirality : Contains two chiral centers
  • Structure : The structure includes a morpholine ring which is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Protein Interactions : It has been reported to inhibit specific protein-protein interactions which are critical in various cellular processes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Interaction InhibitionInhibits BCL6 co-repressor interactions
Antimicrobial EffectsExhibits activity against Gram-positive bacteria
CytotoxicityShows low cytotoxicity in mammalian cells

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University explored the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Inhibition of Protein Interactions

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to disrupt the interaction between BCL6 and its co-repressors. The results indicated that it effectively reduced the binding affinity, which is crucial for cancer therapy targeting this pathway .

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